Lipophilicity (XlogP): 6-yl vs. 5-yl Indazole
The 6-yl positional isomer (CAS 885272-21-9) exhibits a computed XlogP value of 1.7, indicating moderate lipophilicity [1]. In the absence of published experimental data for the 5-yl isomer, this value serves as a baseline for the 6-yl substitution pattern on the indazole ring. The 6-position substitution provides a distinct electronic and steric environment at the indazole N1/N2 hydrogen-bonding interface, which is critical for kinase hinge-binding recognition [2][3]. No comparable XlogP data for the 5-yl isomer (CAS 885272-66-2) is available in accessible supplier documentation.
| Evidence Dimension | Computed lipophilicity (XlogP) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 4-(1H-Indazol-5-yl)-tetrahydro-thiopyran-4-ol (CAS 885272-66-2): No published XlogP data available |
| Quantified Difference | Data gap prevents direct comparison |
| Conditions | In silico calculation via XlogP algorithm |
Why This Matters
XlogP differences between positional isomers inform formulation strategy and permeability predictions, making the 6-yl isomer the documented choice where this computed parameter is required.
- [1] BaseChem. 4-(1H-INDAZOL-6-YL)-TETRAHYDRO-THIOPYRAN-4-OL. Computed XlogP. CAS 885272-21-9. View Source
- [2] Patent WO2001053268A2. Indazole compounds, pharmaceutical compositions, and their use for mediating or inhibiting cell proliferation. 2001. View Source
- [3] Patent WO2000069846A1. Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. 2000. View Source
